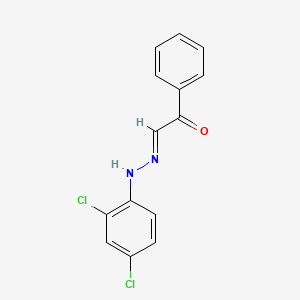

2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone

Description

2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone is a hydrazone derivative characterized by a phenylacetaldehyde backbone substituted with a 2,4-dichlorophenylhydrazone group. The compound’s structure is typically elucidated via X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement and structure determination . Its reactivity and stability are influenced by electron-withdrawing chlorine substituents on the aromatic ring and the keto-enol tautomerism inherent to the hydrazone moiety.

Properties

IUPAC Name |

(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O/c15-11-6-7-13(12(16)8-11)18-17-9-14(19)10-4-2-1-3-5-10/h1-9,18H/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEMQJUGHQUXHP-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=NNC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=N/NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone typically involves the reaction of 2-oxo-2-phenylacetaldehyde with 2,4-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where one of the substituents on the phenyl ring is replaced by another group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituent being introduced.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various assays to evaluate its effects on different biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Molecular Docking and AutoDock Vina

AutoDock Vina, a tool for predicting ligand-receptor interactions, can compare binding affinities. For example:

- Target compound : The 2,4-dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets.

Data Table: Comparative Overview

| Property | 2-oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone | 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Cl₂N₂O | C₁₄H₁₁Cl₂N₃O |

| Substituents | 2,4-dichlorophenyl, aldehyde | 4-chlorophenyl, acetamide |

| Polarity | Moderate (aldehyde group) | Higher (amide group) |

| *Hypothetical Binding Affinity | High (hydrophobic interactions) | Moderate (hydrogen bonding) |

| Synthetic Accessibility | Requires aldehyde precursors | Relies on acetamide coupling |

*Predicted via AutoDock Vina .

Biological Activity

2-Oxo-2-phenylacetaldehyde N-(2,4-dichlorophenyl)hydrazone (CAS No. 866136-14-3) is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 293.148 g/mol. The structure features a hydrazone functional group, which is critical for its biological activity.

Anticancer Activity

Hydrazones, including the compound , have shown promising anticancer properties. Research indicates that many hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action : Hydrazones can induce apoptosis in cancer cells through several mechanisms, including:

- Inhibition of DNA and RNA synthesis.

- Induction of oxidative stress.

- Modulation of cell cycle progression.

-

Case Studies :

- A study demonstrated that certain hydrazones exhibited IC values in the low micromolar range against breast cancer cell lines (MCF-7) and leukemia cell lines (HL-60), indicating potent anticancer activity comparable to established chemotherapeutic agents like Doxorubicin .

- Another investigation highlighted that specific hydrazones showed selective toxicity towards malignant cells while sparing non-tumor cells, suggesting their potential as targeted cancer therapies .

Antibacterial and Antifungal Activity

Hydrazones have also been evaluated for their antibacterial and antifungal properties:

-

Antibacterial Activity :

- Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The mechanism often involves disruption of bacterial cell wall synthesis and function.

- Antifungal Activity :

Table 1: Biological Activity Summary of Hydrazone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.